Penicillanic acid

Vue d'ensemble

Description

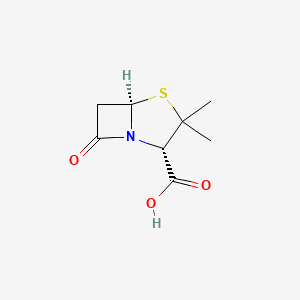

Penicillanic acid is a key structural component of penicillin antibiotics. It consists of a thiazolidine ring fused to a beta-lactam ring, forming the core structure known as 6-aminothis compound. This compound is crucial in the synthesis of various penicillin derivatives, which are widely used to treat bacterial infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Penicillanic acid can be synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the fermentation of the mold to produce penicillin, which is then hydrolyzed to obtain 6-aminothis compound. This intermediate can be further modified by adding different side chains to produce various penicillin derivatives .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to ultrafiltration and nanofiltration to concentrate the penicillin. The concentrated solution is then treated with immobilized penicillin acylase to convert penicillin into 6-aminothis compound. This is followed by decoloration, filtration, crystallization, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

In acidic environments (pH < 3), penicillanic acid undergoes hydrolysis via β-lactam ring cleavage, yielding penillic acid (a thiazoline derivative). This reaction involves protonation of the lactam nitrogen, followed by nucleophilic attack by water at the carbonyl carbon .

Reaction Pathway :

Base-Catalyzed Hydrolysis

Under alkaline conditions (pH > 10), hydrolysis produces penicilloic acid , characterized by a carboxyl group at the β-position. The mechanism involves hydroxide ion attack on the β-lactam carbonyl, leading to ring opening .

Reaction Pathway :

Table 1: Hydrolysis Products Under Different Conditions

| Condition | Product | Key Features | Reference |

|---|---|---|---|

| Acidic | Penillic acid | Thiazoline ring, CO₂ release | |

| Alkaline | Penicilloic acid | Carboxyl group at β-position |

Mercury(II) Acetate Degradation

Mercury(II) acetate cleaves the β-lactam and thiazolidine rings, forming azetidinones . For example, 6β-phthalimidothis compound reacts to yield trans-4-acetoxy-3-phthalimidoazetidin-2-one .

Reaction Example :

Table 2: Mercury(II) Acetate Reaction Products

Bromination at C6

Bromination of this compound at the 6α-position alters reactivity. Methyl 6α-bromopenicillanate undergoes S-methylation and β-lactam cleavage with methyl iodide, whereas the 6,6-dibromo derivative retains the β-lactam ring .

Reaction Pathway :

Benzylamine Addition

This compound reacts with benzylamine to form penicillenic acid derivatives , involving β-lactam ring opening and formation of an imine intermediate . This reaction is pH-dependent, with optimal yields near neutral conditions.

Mechanism :

-

Nucleophilic attack by benzylamine on the β-lactam carbonyl.

Dehydrogenation

Oxidation of this compound derivatives (e.g., with permanganate) produces penaldic acids , which retain the thiazolidine skeleton but introduce additional carboxyl groups .

Dehalogenation

Debromination of 6,6-dibromothis compound 1,1-dioxide via catalytic hydrogenation yields this compound 1,1-dioxide, a potent β-lactamase inhibitor .

Thermal and Photochemical Degradation

Heating this compound derivatives (e.g., dimethyl penicillanate) at 115°C induces rearrangement to imidazole derivatives , driven by ring strain relief .

Example :

Comparative Reactivity Insights

The β-lactam ring’s inherent strain (-Woodward parameter: 0.50–0.60 Å) explains its high reactivity. Base hydrolysis kinetics reveal this compound derivatives hydrolyze faster than cephalosporins but slower than carbapenems .

Applications De Recherche Scientifique

Production of Semi-Synthetic Antibiotics

6-Aminopenicillanic Acid as a Precursor

6-APA is pivotal in synthesizing semi-synthetic beta-lactam antibiotics. These antibiotics are designed to combat bacterial resistance by modifying the side chains of penicillin. The production process typically involves hydrolyzing penicillin G using penicillin G acylase, resulting in 6-APA and phenylacetic acid .

Case Study: Production Optimization

A study demonstrated the optimization of 6-APA production through immobilized microbial cells, enhancing yield and efficiency in bioreactors. This method allows for continuous production, significantly reducing costs and time associated with traditional fermentation processes .

Combating Antibiotic Resistance

This compound Sulfones

Recent research indicates that this compound sulfones can inhibit extended-spectrum beta-lactamases (ESBLs), which are enzymes produced by bacteria that confer resistance to many beta-lactam antibiotics. A study revealed that these sulfones form a stable acylenzyme complex with CTX-M-15, an ESBL, effectively inactivating it and restoring the efficacy of existing antibiotics .

Impact on Clinical Outcomes

Clinical trials have shown that combining this compound sulfones with other antibiotics can enhance treatment outcomes for infections caused by resistant organisms, such as Escherichia coli strains expressing ESBLs .

Antimicrobial Activity Against Gram-Negative Bacteria

Mechanism of Action

Research has demonstrated that 6-APA exhibits antibacterial properties by inhibiting cell wall synthesis in Gram-negative bacteria. This mechanism leads to bacterial lysis and is similar to the action of natural penicillins .

Experimental Findings

In laboratory settings, 6-APA has shown effectiveness against various Gram-negative pathogens, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Biocatalysis and Industrial Applications

Use in Biocatalysis

This compound derivatives are employed in biocatalytic processes for synthesizing other pharmaceuticals. The encapsulation of enzymes within Lentikats hydrogels has been explored to enhance biocatalytic reactions involving 6-APA, leading to improved yields and reaction rates .

Data Table: Comparison of Antibiotic Efficacy

| Antibiotic | Target Bacteria | Efficacy Against Resistant Strains | Notes |

|---|---|---|---|

| Penicillin G | Staphylococcus aureus | Moderate | Hydrolyzed to 6-APA for further modifications |

| Amoxicillin | Streptococcus pneumoniae | High | Semi-synthetic variant derived from 6-APA |

| Piperacillin | Pseudomonas aeruginosa | High | Combined with this compound sulfones |

| This compound Sulfone | Various ESBL-producing bacteria | Very High | Effective against resistant strains |

Mécanisme D'action

Penicillanic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins, which are essential for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Penicillanic acid is unique due to its beta-lactam ring structure, which is essential for its antibacterial activity. Similar compounds include:

Carbapenems: These are structurally similar to penicillins but have a broader spectrum of activity.

Monobactams: These contain a monocyclic beta-lactam ring and are effective against gram-negative bacteria.

This compound stands out due to its historical significance and its role as the precursor to many widely used antibiotics.

Activité Biologique

Penicillanic acid, particularly its derivative 6-aminothis compound (6-APA), is a crucial compound in the development of beta-lactam antibiotics. This article explores the biological activities of this compound, emphasizing its antimicrobial properties, mechanisms of action, and relevance in clinical applications.

Overview of this compound

Chemical Structure and Derivatives

- This compound serves as the core structure for various semi-synthetic penicillins. Its derivatives, such as 6-APA, are pivotal in synthesizing antibiotics like ampicillin and amoxicillin.

Antimicrobial Activity

Mechanism of Action

this compound and its derivatives exert their antibacterial effects primarily by inhibiting bacterial cell wall synthesis. This inhibition occurs through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The disruption leads to cell lysis and death in susceptible bacteria, particularly Gram-positive organisms .

In Vitro Studies

Recent studies have demonstrated that various derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

- A study reported that novel this compound derivatives showed enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics .

- Another investigation focused on the synergistic effects of mezlocillin (a this compound derivative) combined with sisomicin against a range of bacterial strains, revealing synergistic interactions that enhanced efficacy against resistant strains .

Case Studies

Production and Application

A notable case study involved the production of penicillin G acylase (PGA) from Bacillus megaterium, which hydrolyzes penicillin G to yield 6-APA. This biocatalytic process was optimized for industrial applications, achieving high conversion rates and demonstrating the practical utility of 6-APA in antibiotic synthesis .

Clinical Relevance

In clinical settings, the application of 6-APA is critical for developing semi-synthetic beta-lactam antibiotics. Research indicates that these antibiotics maintain effectiveness against a broad spectrum of pathogens, including those resistant to natural penicillins. The ability to modify the side chains of 6-APA allows for tailored antibiotic properties, enhancing their therapeutic potential .

Research Findings

Propriétés

IUPAC Name |

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKMMJSQKNKNEV-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236038 | |

| Record name | Penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-53-6 | |

| Record name | Penicillanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.